
2-Methyl-4-nitro-1-(triphenylmethyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-nitro-1-(triphenylmethyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which makes them significant in various chemical and biological processes. This particular compound is characterized by the presence of a methyl group at the 2-position, a nitro group at the 4-position, and a triphenylmethyl group at the 1-position of the imidazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-nitro-1-(triphenylmethyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the nitration of 2-methylimidazole to introduce the nitro group at the 4-position. This is followed by the protection of the nitrogen atom at the 1-position with a triphenylmethyl group. The reaction conditions often involve the use of strong acids like nitric acid for nitration and triphenylmethyl chloride for the protection step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The purification process may include recrystallization and chromatography techniques to ensure the desired purity and quality.
化学反应分析
Types of Reactions
2-Methyl-4-nitro-1-(triphenylmethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triphenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-methyl-4-amino-1-(triphenylmethyl)-1H-imidazole.
Substitution: Formation of various substituted imidazole derivatives depending on the substituent introduced.
科学研究应用
2-Methyl-4-nitro-1-(triphenylmethyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methyl-4-nitro-1-(triphenylmethyl)-1H-imidazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The triphenylmethyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
2-Methyl-4-nitro-1H-imidazole: Lacks the triphenylmethyl group, making it less sterically hindered.
2-Methyl-4-amino-1-(triphenylmethyl)-1H-imidazole: Contains an amino group instead of a nitro group, altering its reactivity and biological activity.
2-Methyl-4-nitro-1-(trifluoromethyl)-1H-imidazole: Contains a trifluoromethyl group, which can significantly alter its chemical properties.
Uniqueness
2-Methyl-4-nitro-1-(triphenylmethyl)-1H-imidazole is unique due to the combination of its functional groups. The presence of the triphenylmethyl group provides steric hindrance, which can influence its reactivity and interactions with other molecules. The nitro group adds to its redox potential, making it a versatile compound in various chemical and biological applications.
属性
CAS 编号 |
89128-11-0 |
|---|---|
分子式 |
C23H19N3O2 |
分子量 |
369.4 g/mol |
IUPAC 名称 |
2-methyl-4-nitro-1-tritylimidazole |
InChI |
InChI=1S/C23H19N3O2/c1-18-24-22(26(27)28)17-25(18)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3 |
InChI 键 |
RHKHTKFCTLDQJW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


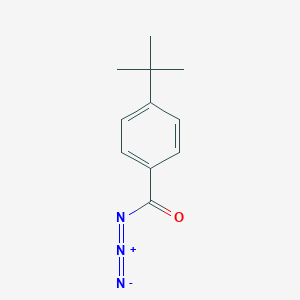
![[(3E)-2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea](/img/structure/B14130048.png)
![3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine](/img/structure/B14130049.png)


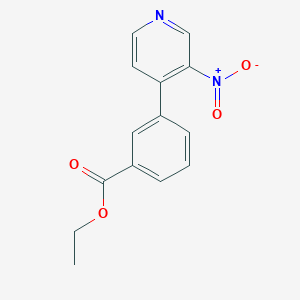
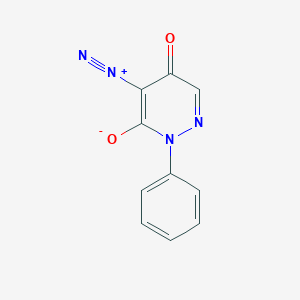
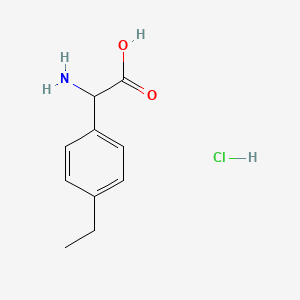
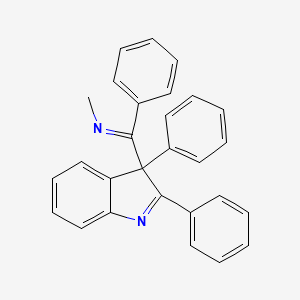
![[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B14130088.png)

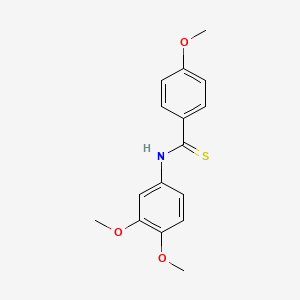

![3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14130114.png)
